REACTION_CXSMILES
|
[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.CC(C)=[O:13].[O:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]=[C:16]1[C:24](=O)[CH3:25]>C1(C)C=CC=CC=1.O.C(O)(=O)C>[CH2:8]([O:7][C:3](=[O:10])[CH:24]([C:16]1[O:15][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]=1)[CH:25]=[O:13])[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 0.5 h
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3 times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Combined organic extract
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4, solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C=O)C1=CC2=C(O1)C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |